molecular formula C8H13NOS B2360579 N-(4-Methylthiolan-3-yl)prop-2-enamide CAS No. 1934881-14-7

N-(4-Methylthiolan-3-yl)prop-2-enamide

Cat. No. B2360579
CAS RN: 1934881-14-7
M. Wt: 171.26
InChI Key: IODPAYYAYMCSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylthiolan-3-yl)prop-2-enamide, also known as MTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the family of thiol-containing compounds that have been shown to possess various biological activities.

Mechanism Of Action

The mechanism of action of N-(4-Methylthiolan-3-yl)prop-2-enamide is not fully understood. However, it has been proposed that N-(4-Methylthiolan-3-yl)prop-2-enamide exerts its biological activity by modulating various signaling pathways. For example, N-(4-Methylthiolan-3-yl)prop-2-enamide has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. N-(4-Methylthiolan-3-yl)prop-2-enamide has also been shown to inhibit NF-κB signaling, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-Methylthiolan-3-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(4-Methylthiolan-3-yl)prop-2-enamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. In addition, N-(4-Methylthiolan-3-yl)prop-2-enamide has been shown to possess antimicrobial activity by disrupting bacterial cell membranes.

Advantages And Limitations For Lab Experiments

N-(4-Methylthiolan-3-yl)prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising biological activity against various targets. However, one limitation is that the mechanism of action of N-(4-Methylthiolan-3-yl)prop-2-enamide is not fully understood, which makes it difficult to design experiments to elucidate its biological activity. Another limitation is that the compound has not been extensively tested in vivo, which limits its potential applications.

Future Directions

There are several future directions for the study of N-(4-Methylthiolan-3-yl)prop-2-enamide. One direction is to elucidate the mechanism of action of the compound. This would provide valuable insights into the biological activity of N-(4-Methylthiolan-3-yl)prop-2-enamide and could lead to the development of more potent analogs. Another direction is to test the compound in animal models to evaluate its efficacy and toxicity. This would provide valuable information on the potential applications of N-(4-Methylthiolan-3-yl)prop-2-enamide in medicinal chemistry. Finally, the synthesis of novel analogs of N-(4-Methylthiolan-3-yl)prop-2-enamide could lead to the development of compounds with improved biological activity and selectivity.

Synthesis Methods

N-(4-Methylthiolan-3-yl)prop-2-enamide can be synthesized by the reaction of 4-methylthiophenol with propargyl bromide in the presence of a base such as sodium hydride. The reaction yields N-(4-Methylthiolan-3-yl)prop-2-enamide as a yellowish oil that can be purified using column chromatography. The purity of the compound can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(4-Methylthiolan-3-yl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial activities. N-(4-Methylthiolan-3-yl)prop-2-enamide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(4-Methylthiolan-3-yl)prop-2-enamide has also been tested against various bacterial strains and has shown potent antimicrobial activity.

properties

IUPAC Name

N-(4-methylthiolan-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-3-8(10)9-7-5-11-4-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODPAYYAYMCSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC1NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylthiolan-3-yl)prop-2-enamide

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